Lisinopril ethyl ester
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Overview
Description
Lisinopril ethyl ester is a derivative of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used to treat hypertension, heart failure, and myocardial infarction . This compound is a prodrug that is converted into the active form, lisinopril, in the body. This compound is of significant interest due to its potential to improve the bioavailability and pharmacokinetic properties of lisinopril.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lisinopril ethyl ester typically involves the esterification of lisinopril with ethanol. One common method involves the reaction of lisinopril with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Lisinopril ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form lisinopril and ethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the lisinopril moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under mild conditions.
Major Products Formed
Hydrolysis: Lisinopril and ethanol.
Oxidation: Oxidized derivatives of lisinopril.
Substitution: Substituted lisinopril derivatives.
Scientific Research Applications
Lisinopril ethyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to improve the bioavailability of lisinopril in biological systems.
Medicine: Explored as a prodrug to enhance the therapeutic efficacy of lisinopril.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Lisinopril ethyl ester exerts its effects by being converted into lisinopril in the body. Lisinopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, lisinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor that is also a prodrug. Enalapril is converted into enalaprilat in the body.
Ramipril: A prodrug that is converted into ramiprilat, an active ACE inhibitor.
Perindopril: Another prodrug that is converted into perindoprilat.
Uniqueness
Lisinopril ethyl ester is unique in its potential to improve the bioavailability and pharmacokinetic properties of lisinopril. Unlike some other ACE inhibitors, lisinopril itself is not a prodrug, but its ethyl ester form can enhance its absorption and effectiveness .
Properties
CAS No. |
85955-58-4 |
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Molecular Formula |
C23H35N3O5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H35N3O5/c1-2-31-23(30)19(14-13-17-9-4-3-5-10-17)25-18(11-6-7-15-24)21(27)26-16-8-12-20(26)22(28)29/h3-5,9-10,18-20,25H,2,6-8,11-16,24H2,1H3,(H,28,29)/t18-,19-,20-/m0/s1 |
InChI Key |
AWWHRFHKCVLCJX-UFYCRDLUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCN)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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